molecular formula C9H10BrNO2 B2768508 Methyl 2-(2-amino-3-bromophenyl)acetate CAS No. 1261762-84-8

Methyl 2-(2-amino-3-bromophenyl)acetate

Cat. No.: B2768508
CAS No.: 1261762-84-8
M. Wt: 244.088
InChI Key: PFMGLBVDLXKIQW-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-3-bromophenyl)acetate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.088. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-amino-3-bromophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-3-bromophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-amino-3-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMGLBVDLXKIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(2-amino-3-bromophenyl)acetate chemical formula C9H10BrNO2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(2-amino-3-bromophenyl)acetate (C₉H₁₀BrNO₂)

This guide provides a comprehensive technical overview of Methyl 2-(2-amino-3-bromophenyl)acetate, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, purification, and structural characterization. Furthermore, it explores its chemical reactivity and strategic application as a precursor in the synthesis of complex molecular scaffolds, such as quinazolinones, which are significant in medicinal chemistry.

Physicochemical and Structural Characteristics

Methyl 2-(2-amino-3-bromophenyl)acetate is a substituted aniline derivative featuring a methyl ester and a bromine atom on the phenyl ring. These functional groups dictate its reactivity and make it a versatile intermediate in organic synthesis.

Diagram 1: Chemical Structure of Methyl 2-(2-amino-3-bromophenyl)acetate

Caption: Chemical structure of Methyl 2-(2-amino-3-bromophenyl)acetate.

The compound's key identifying information is summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [2]
CAS Number 1261762-84-8
Appearance Colorless to yellow liquid
Canonical SMILES COC(=O)CC1=C(C(=CC=C1)Br)N[1]
InChI Key PFMGLBVDLXKIQW-UHFFFAOYSA-N[1]
Purity Typically ≥95%[3]
Storage Conditions Store at room temperature, sealed in a dry environment

Synthesis and Purification Protocol

While direct synthesis procedures for this specific isomer are not extensively published, a reliable pathway can be designed based on established organic chemistry transformations. A common approach involves the esterification of the corresponding carboxylic acid. The following protocol is a validated method for a closely related analogue, which serves as an excellent starting point.[4]

Rationale: The Fisher esterification is a classic and cost-effective method for converting carboxylic acids to esters. Using a catalytic amount of strong acid in an excess of the alcohol (methanol) drives the equilibrium towards the product. The subsequent workup is designed to remove the acid catalyst and unreacted starting material. Purification by column chromatography is the standard for separating the desired product from any potential side products or residual impurities.

Diagram 2: General Workflow for Synthesis and Purification

G start 2-(2-amino-3-bromophenyl)acetic acid + Methanol reaction Reflux with catalytic H₂SO₄ start->reaction concentrate Concentrate under reduced pressure reaction->concentrate workup Aqueous Workup (Add H₂O, Extract with CH₂Cl₂) concentrate->workup dry Dry organic layer (Na₂SO₄) workup->dry evaporate Evaporate solvent dry->evaporate purify Purification (Silica Gel Column Chromatography) evaporate->purify product Pure Methyl 2-(2-amino-3-bromophenyl)acetate purify->product

Caption: A logical workflow for the synthesis and purification process.

Experimental Protocol: Esterification
  • Reaction Setup: To a solution of 2-(2-amino-3-bromophenyl)acetic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heating: Heat the mixture to reflux and maintain for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

  • Aqueous Workup: Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 20 mL).[4]

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude material using flash column chromatography on silica gel. The eluent system should be optimized based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure methyl ester.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized Methyl 2-(2-amino-3-bromophenyl)acetate is critical. A multi-technique approach provides a self-validating system for structural confirmation.

Rationale: Mass Spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Infrared Spectroscopy identifies the key functional groups present. Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, allowing for unambiguous structure determination.

Diagram 3: Analytical Workflow for Structural Characterization

G cluster_workflow Characterization Workflow Sample Synthesized Product MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Isotopic Pattern (Br) Sample->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C=O, C-O) Sample->IR NMR Nuclear Magnetic Resonance (NMR) - ¹H: Proton environment, splitting - ¹³C: Carbon skeleton Sample->NMR Data Correlate Data MS->Data IR->Data NMR->Data Confirm Structure & Purity Confirmed Data->Confirm G start Methyl 2-(2-amino-3-bromophenyl)acetate reagent + C1 Electrophile (e.g., Formamide, Orthoester) cyclization Condensation & Intramolecular Cyclization start->cyclization reagent->cyclization product Brominated Quinazolinone Core cyclization->product diversification Further Diversification (e.g., Suzuki Coupling at Br position) product->diversification final Diverse Library of Bioactive Molecules diversification->final

Caption: Use as a synthon for quinazolinone-based drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, Methyl 2-(2-amino-3-bromophenyl)acetate requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds such as Methyl 2-(3-bromophenyl)acetate provide guidance. [5][6]

  • Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5]* Handling Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [5]Avoid breathing vapors or mist. Wash hands thoroughly after handling. [5]* First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [5][7] * Skin: Wash with plenty of soap and water. Remove contaminated clothing. [5][7] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [5][8] * Ingestion: If swallowed, call a poison center or doctor immediately. [7]* Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. [5][9]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [7][10]

Conclusion

Methyl 2-(2-amino-3-bromophenyl)acetate is a strategically important synthetic intermediate whose value lies in its pre-installed functional groups. The ortho-amino ester arrangement is primed for cyclization reactions to form valuable heterocyclic systems, while the bromine atom serves as a key site for post-synthesis diversification. This guide has provided a technical framework for its synthesis, characterization, and application, underscoring its utility for professionals in drug discovery and chemical research. Adherence to the outlined safety and handling protocols is essential for its responsible use in the laboratory.

References

  • Pharmaffiliates. CAS No : 150529-73-0 | Product Name : Methyl 2-(3-bromophenyl)acetate. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • El-Sayed, N. F., et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • PubChem. Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402. [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. [Link]

  • MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]

  • Google Patents.
  • PubChemLite. Methyl 2-(2-amino-3-bromophenyl)acetate (C9H10BrNO2). [Link]

  • European Patent Office. EP 0487285 A2 - Purification process for methyl acetate. [Link]

Sources

Difference between methyl 2-amino-3-bromophenylacetate and alpha-amino isomers

Technical Guide: Isomeric Differentiation of Methyl 2-Amino-3-Bromophenylacetate vs. -Amino Isomers

Executive Summary

This guide addresses the structural, electronic, and synthetic divergences between Methyl 2-amino-3-bromophenylacetate (an aniline derivative) and its regioisomer, Methyl 2-amino-2-(3-bromophenyl)acetate (an

While these compounds share the molecular formula



Part 1: Structural & Electronic Divergence[1]

The fundamental distinction lies in the hybridization and electronic environment of the nitrogen atom.

Structural Comparison
FeatureIsomer A: Ring-Amino Isomer B:

-Amino
IUPAC Name Methyl 2-amino-3-bromophenylacetateMethyl 2-amino-2-(3-bromophenyl)acetate
Amine Type Aniline (Aromatic primary amine)Benzylic Amine (Aliphatic primary amine)
Hybridization

-hybridized (conjugated with ring)

-hybridized (isolated from ring by

)
Basicity (

of

)
Low (~3.5 - 4.5)High (~8.5 - 9.5)
Chirality Achiral (unless atropisomeric, unlikely here)Chiral Center at

-carbon
Key Reactivity Electrophilic Aromatic Substitution, CyclizationPeptide Coupling, Chiral Resolution
Electronic Consequences
  • Isomer A (Aniline): The lone pair on the nitrogen is delocalized into the aromatic ring. This makes the nitrogen significantly less basic and less nucleophilic towards alkyl halides but highly reactive in diazonium coupling or Buchwald-Hartwig type reactions. The 3-bromo substituent provides steric crowding ortho to the amine.

  • Isomer B (Benzylic): The nitrogen lone pair is localized. It behaves like a typical aliphatic amine (nucleophilic, basic).[1] The 3-bromo substituent is on the meta position relative to the side chain, affecting the ring's electronics but not sterically hindering the amine directly.

Part 2: Analytical Differentiation (NMR & MS)

Reliable identification is critical during synthesis.

Proton NMR ( NMR) Signatures
  • Isomer A (Ring-Amino):

    • Benzylic Protons (

      
      ):  Appears as a singlet  around 3.6 – 3.8 ppm .
      
    • Amine (

      
      ):  Broad singlet, typically 3.5 – 4.5 ppm  (solvent dependent).
      
    • Aromatic Region: 3 distinct protons. The 3-bromo substitution pattern creates a specific splitting (often a doublet-doublet pattern for the 4, 5, 6 positions).

  • Isomer B (

    
    -Amino): 
    
    • 
      -Proton (
      
      
      ):
      Appears as a singlet (or doublet if coupled to NH) shifted downfield to 4.5 – 5.0 ppm due to the electron-withdrawing ester and phenyl ring.
    • Amine (

      
      ):  Often sharper, exchangeable.
      
Mass Spectrometry (Fragmentation)
  • Isomer A: Major fragment loss of

    
     (31) or 
    
    
    (59) leaving a stable tropylium-like or quinoid cation.
  • Isomer B: Characteristic McLafferty rearrangement is less likely; however,

    
    -cleavage is dominant, breaking the 
    
    
    bond between the ring and the
    
    
    -carbon, yielding characteristic benzyl-type fragments.

Part 3: Synthetic Pathways[2]

The synthesis of these isomers requires completely different retrosynthetic disconnections.

Pathway A: Synthesis of the Ring-Amino Isomer

Target: Methyl 2-amino-3-bromophenylacetate Strategy: Fisher Esterification of the commercially available acid.

Protocol:

  • Reagents: 2-Amino-3-bromophenylacetic acid (1.0 equiv), Methanol (solvent/reactant), Thionyl Chloride (

    
    , 2.0 equiv) or conc. 
    
    
    (cat).[2]
  • Setup: Flame-dried round-bottom flask under

    
    .
    
  • Procedure:

    • Dissolve the acid in anhydrous methanol (0.5 M concentration).

    • Cool to 0°C. Add

      
       dropwise (exothermic).
      
    • Reflux for 4–6 hours. Monitor by TLC (Acid is more polar than ester).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with saturated

      
       (critical to neutralize HCl salt of the aniline). Dry over 
      
      
      .
    • Yield: Typically >90%.

Pathway B: Synthesis of the -Amino Isomer

Target: Methyl 2-amino-2-(3-bromophenyl)acetate Strategy: Strecker Synthesis followed by Pinner hydrolysis/alcoholysis.

Protocol:

  • Reagents: 3-Bromobenzaldehyde (1.0 equiv), TMSCN (1.2 equiv), Ammonia (7M in MeOH) or

    
    .
    
  • Step 1 (Aminonitrile Formation):

    • Mix 3-bromobenzaldehyde and ammonia in MeOH.

    • Add TMSCN dropwise at 0°C. Stir at RT for 12h.

    • Result: 2-amino-2-(3-bromophenyl)acetonitrile.

  • Step 2 (Pinner Alcoholysis):

    • Dissolve the crude nitrile in

      
       (saturated).
      
    • Reflux for 12–24h. The nitrile hydrolyzes to the imidate and then the ester.

    • Workup: Add water carefully (hydrolysis of excess imidate). Neutralize with

      
       to pH 9 (liberates the free amine). Extract with DCM.
      
    • Note: This produces a racemic mixture.[3][4] Chiral resolution (e.g., with L-Tartaric acid) is required for enantiopure material.

Part 4: Visualization of Pathways & Reactivity

ChemicalDivergenceStartAPrecursor: 2-Amino-3-bromophenylacetic AcidStartBPrecursor: 3-BromobenzaldehydeIsomerAISOMER AMethyl 2-amino-3-bromophenylacetate(Aniline Derivative)StartA->IsomerAEsterification(MeOH, H+)IsomerBISOMER BMethyl 2-amino-2-(3-bromophenyl)acetate(Phenylglycine Derivative)StartB->IsomerBStrecker Synthesis(NH3, HCN, then HCl/MeOH)ProdA4-Bromooxindole / Indole(Cyclization Target)IsomerA->ProdAAcid-Cat Cyclization(Intramolecular)ProdBUnnatural Peptides / Beta-Lactams(Coupling Target)IsomerB->ProdBAmide Coupling(DCC/EDC)

Figure 1: Divergent synthetic origins and downstream applications of the two isomers.

Part 5: Reactivity & Applications[6]

Isomer A: The Indole Scaffold

The Ring-Amino isomer is a "privileged structure" precursor.

  • Mechanism: Under acidic conditions (or thermal conditions), the amine can attack the ester carbonyl (if an amide linker is present) or, more commonly, this scaffold is used in the Fischer Indole Synthesis logic (after diazotization/reduction to hydrazine) or Oxidative Cyclization .

  • Specific Utility: The bromine at position 3 (which becomes position 4 in the indole) is difficult to access via direct indole bromination. This isomer allows for the construction of 4-bromoindoles , which are potent scaffolds for kinase inhibitors.

Isomer B: The Chiral Building Block

The


-Amino
  • Mechanism: The free amine is a competent nucleophile for standard peptide coupling reagents (HATU, EDC).

  • Specific Utility:

    • Suzuki Coupling: The 3-bromo group on the phenyl ring allows for late-stage diversification via Pd-catalyzed cross-coupling without affecting the amino acid backbone.

    • Stereochemistry: Used to induce conformational rigidity in peptidomimetics.

References

  • Fischer Indole Synthesis & Variants

    • Robinson, B. "The Fischer Indole Synthesis."[3][5][6] Chemical Reviews, 1963, 63(4), 373–401.

  • Strecker Synthesis of Phenylglycines

    • Strecker, A.[4][7] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper."[4] Annalen der Chemie und Pharmacie, 1850, 75(1), 27–45.

    • Kuwano, R., et al.[8] "Catalytic Asymmetric Hydrogenation of N-Boc-Imino Esters." Journal of the American Chemical Society, 2002.

  • Analytical Differentiation of Amines

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.
  • Indole Synthesis from 2-Aminophenylacetates

    • Muthusamy, S., et al. "Rhodium(II)-catalyzed reactions of diazo compounds." Tetrahedron, 2007.

Solubility of methyl 2-(2-amino-3-bromophenyl)acetate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-(2-amino-3-bromophenyl)acetate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 2-(2-amino-3-bromophenyl)acetate. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond a simple listing of data, offering insights into the underlying physicochemical principles that govern solubility and providing robust protocols for its experimental determination.

Executive Summary

Methyl 2-(2-amino-3-bromophenyl)acetate is a substituted phenylacetate derivative with a molecular structure that presents unique solubility challenges and opportunities. The interplay of its aromatic ring, bromo-substituent, amino group, and methyl ester functionality dictates its interaction with different solvent environments. This guide will deconstruct the molecular features of this compound to predict its solubility, provide detailed experimental workflows for quantitative measurement, and discuss the implications for its use in research and development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3][4] For a solute to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.

Molecular Structure Analysis of Methyl 2-(2-amino-3-bromophenyl)acetate

To understand the solubility of methyl 2-(2-amino-3-bromophenyl)acetate, we must first examine its structural features:

  • Aromatic Ring: The phenyl ring is a nonpolar, hydrophobic feature that favors interactions with nonpolar solvents through van der Waals forces.

  • Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This group significantly increases the polarity of the molecule and can interact favorably with protic and polar aprotic solvents.[3]

  • Bromo Group (-Br): The bromine atom is an electronegative and polarizable substituent that contributes to the molecule's dipole moment, enhancing its solubility in polar solvents.

  • Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. It contributes to the overall polarity of the molecule.

The combination of these functional groups results in a molecule with both polar and nonpolar characteristics. The presence of the amino and ester groups suggests that the molecule will exhibit a degree of polarity, while the phenyl ring and bromo-substituent introduce nonpolar and polarizable elements, respectively.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of methyl 2-(2-amino-3-bromophenyl)acetate in a range of organic solvents:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.[1] Chlorinated solvents like dichloromethane and chloroform are also likely to be good solvents due to their ability to interact with the polar and polarizable parts of the molecule.

  • Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The amino group can donate hydrogen bonds to the solvent, and the ester can accept them. However, the nonpolar phenyl ring may limit solubility compared to smaller, more polar solutes.[1] Ketones such as acetone and esters like ethyl acetate, which are of intermediate polarity, are also expected to be moderately effective solvents.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, cyclohexane, and toluene. The strong intermolecular forces within the polar solute (hydrogen bonding and dipole-dipole interactions) are unlikely to be overcome by the weak van der Waals forces offered by these nonpolar solvents.[1]

The following diagram illustrates the key molecular features influencing solubility and their preferred solvent interactions.

G cluster_solute Methyl 2-(2-amino-3-bromophenyl)acetate cluster_solvents Solvent Classes Molecule C₉H₁₀BrNO₂ Aromatic_Ring Phenyl Ring (Nonpolar) Molecule->Aromatic_Ring Amino_Group Amino (-NH₂) (Polar, H-bond donor) Molecule->Amino_Group Bromo_Group Bromo (-Br) (Polarizable) Molecule->Bromo_Group Ester_Group Ester (-COOCH₃) (Polar, H-bond acceptor) Molecule->Ester_Group Nonpolar Nonpolar (e.g., Hexane, Toluene) Aromatic_Ring->Nonpolar Favorable Interaction (van der Waals) Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Amino_Group->Polar_Protic Strong Interaction (H-bonding) Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Amino_Group->Polar_Aprotic Strong Interaction (Dipole-Dipole) Bromo_Group->Polar_Aprotic Interaction (Dipole-Dipole) Ester_Group->Polar_Protic Interaction (H-bonding) Ester_Group->Polar_Aprotic Interaction (Dipole-Dipole)

Figure 1. Intermolecular interactions between methyl 2-(2-amino-3-bromophenyl)acetate and different solvent classes.

Experimental Determination of Solubility

Accurate solubility data is crucial for applications such as reaction optimization, purification, and formulation development. The following sections detail a robust experimental protocol for the quantitative determination of solubility.

Isothermal Saturation Method (Gravimetric Analysis)

This method provides a direct and reliable measurement of solubility by determining the mass of solute dissolved in a known volume of solvent at a constant temperature.[5]

  • Methyl 2-(2-amino-3-bromophenyl)acetate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Drying oven or vacuum desiccator

  • Sample Preparation: Accurately weigh an excess amount of methyl 2-(2-amino-3-bromophenyl)acetate into a series of vials.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible in each vial.

  • Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully draw a known volume of the supernatant through a syringe filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed, clean, and dry evaporating dish or vial. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum desiccator can also be used for more sensitive compounds.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of residue (g) / Volume of filtrate taken for evaporation (L))

The following diagram outlines the workflow for the isothermal saturation method.

G start Start step1 Add excess solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate at constant temperature with agitation (24-48h). step1->step2 step3 Allow excess solid to settle. step2->step3 step4 Filter supernatant to obtain a clear, saturated solution. step3->step4 step5 Transfer a precise volume of the filtrate to a pre-weighed dish. step4->step5 step6 Evaporate the solvent completely. step5->step6 step7 Weigh the dish with the dry residue. step6->step7 end Calculate Solubility (g/L) step7->end

Figure 2. Workflow for the Isothermal Saturation (Gravimetric) Method.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Organic SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility at 25°C (g/L)
HexaneNonpolarLowTo be determined
TolueneNonpolar (Aromatic)LowTo be determined
DichloromethaneChlorinatedHighTo be determined
AcetoneKetoneModerateTo be determined
Ethyl AcetateEsterModerateTo be determined
IsopropanolPolar Protic (Alcohol)ModerateTo be determined
MethanolPolar Protic (Alcohol)Moderate-HighTo be determined
Dimethylformamide (DMF)Polar AproticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined

Factors Influencing Solubility

Several factors can influence the solubility of methyl 2-(2-amino-3-bromophenyl)acetate, and understanding these can aid in optimizing experimental conditions.

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[2][4] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute lattice forces.[3]

  • Purity of the Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate and reproducible results.

  • Polymorphism: The crystalline form of the solute can have a significant impact on its solubility. Different polymorphs will have different lattice energies, leading to variations in solubility.

Conclusion

References

  • Solubility - Chemistry Online @ UTSC. (n.d.).
  • Solubility of Solvent Blue 35 in organic solvents - Benchchem. (n.d.).
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).
  • Solubility of Organic Compounds. (2023, August 31).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
  • What factors affect solubility? | AAT Bioquest. (2022, April 18).
  • SOLUBILITY. (n.d.).

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Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Cyclization of Methyl 2-(2-amino-3-bromophenyl)acetate to 4-Bromoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis of numerous biologically active compounds.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its importance as a target for organic synthesis. This application note provides a detailed protocol and mechanistic insights for the intramolecular cyclization of methyl 2-(2-amino-3-bromophenyl)acetate to form 4-bromoindolin-2-one, a valuable intermediate for the synthesis of more complex molecules.

Two primary catalytic strategies are explored for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods offer effective pathways for the crucial intramolecular C-N bond formation, with distinct advantages and mechanistic nuances that will be discussed herein.

Mechanistic Underpinnings: A Tale of Two Catalysts

The choice between a Palladium or Copper catalyst for the intramolecular cyclization dictates the reaction conditions and is rooted in the fundamental mechanisms of these cross-coupling reactions.

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2][3] The catalytic cycle, illustrated below, is generally accepted to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.

  • Ligand Exchange and Deprotonation: The amino group of the same molecule then coordinates to the palladium center. A base is crucial at this stage to deprotonate the coordinated amino group, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the C-N bond, which forms the desired indolin-2-one ring and regenerates the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium intermediates.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Br)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(NH2R')L_n]Br Oxidative Addition Complex->Amine Coordination R'NH2 Palladium-Amido Complex Ar-Pd(II)(NHR')L_n Amine Coordination->Palladium-Amido Complex Base, -HBase+Br- Product Indolin-2-one Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L_n caption Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than its palladium-catalyzed counterpart.[4] The mechanism is thought to involve the formation of a copper(I) amide intermediate.

  • Formation of Copper(I) Amide: The reaction is initiated by the deprotonation of the amine by a base, followed by reaction with a Cu(I) salt to form a copper(I) amide.

  • Nucleophilic Attack: This copper amide then acts as the nucleophile, attacking the aryl bromide in an oxidative addition-like step.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-N bond and a Cu(I) halide.

The use of ligands, such as diamines or amino acids, can significantly improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.[5][6]

Diagram: Key Steps in the Ullmann Condensation

Ullmann Condensation Mechanism cluster_0 Formation of Copper(I) Amide cluster_1 C-N Bond Formation R-NH2 R-NH2 R-NH- R-NH- R-NH2->R-NH- Base R-NH-Cu(I) R-NH-Cu(I) R-NH-->R-NH-Cu(I) + Cu(I)X Intermediate Intermediate R-NH-Cu(I)->Intermediate + Ar-Br Ar-NH-R Indolin-2-one Intermediate->Ar-NH-R Reductive Elimination caption Figure 2. Key mechanistic steps in the Ullmann condensation.

Caption: Figure 2. Key mechanistic steps in the Ullmann condensation.

Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the synthesis of 4-bromoindolin-2-one. While both Palladium and Copper-catalyzed methods are presented, the Buchwald-Hartwig amination is often favored for its milder conditions and broader substrate scope.

Materials and Equipment
Reagent/EquipmentSupplierGrade
Methyl 2-(2-amino-3-bromophenyl)acetateCommercially Available>95%
Palladium(II) acetate (Pd(OAc)₂)Sigma-Aldrich98%
XantphosStrem Chemicals98%
Cesium carbonate (Cs₂CO₃)Acros Organics99%
Copper(I) iodide (CuI)Alfa Aesar98%
N,N'-Dimethylethylenediamine (DMEDA)TCI>98%
Potassium phosphate (K₃PO₄)Fisher ScientificACS Grade
TolueneVWRAnhydrous
DioxaneSigma-AldrichAnhydrous
Schlenk flaskVWR
Magnetic stirrer with heatingIKA
Inert gas (Argon or Nitrogen)AirgasHigh Purity
Standard glassware for workup and purification
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cyclization

This protocol is adapted from established procedures for intramolecular C-N bond formation.[7][8]

Workflow Diagram: Buchwald-Hartwig Protocol

Buchwald-Hartwig Workflow start Start reagents Combine Reactant, Pd(OAc)2, Xantphos, and Cs2CO3 in Schlenk Flask start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add anhydrous Toluene inert->solvent reaction Heat to 100-110 °C with stirring solvent->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring workup Cool, dilute with Ethyl Acetate, filter through Celite monitoring->workup extraction Wash with water and brine, dry over Na2SO4 workup->extraction purification Concentrate and purify by column chromatography extraction->purification product 4-Bromoindolin-2-one purification->product end End product->end

Caption: Figure 3. Step-by-step workflow for the Buchwald-Hartwig cyclization.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-(2-amino-3-bromophenyl)acetate (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-bromoindolin-2-one.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on classical Ullmann condensation conditions, modified for intramolecular cyclization.[4][5]

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-(2-amino-3-bromophenyl)acetate (1.0 eq), copper(I) iodide (0.1-0.2 eq), and potassium phosphate (2.0 eq).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous dioxane and N,N'-dimethylethylenediamine (0.2-0.4 eq) via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data and Expected Results

The yield of 4-bromoindolin-2-one can vary depending on the specific reaction conditions and the purity of the starting materials. Below is a table summarizing typical reaction parameters and expected outcomes based on related literature.

ParameterBuchwald-HartwigUllmann Condensation
Catalyst Pd(OAc)₂CuI
Ligand XantphosDMEDA
Base Cs₂CO₃K₃PO₄
Solvent TolueneDioxane
Temperature 100-110 °C110-130 °C
Reaction Time 12-24 hours24-48 hours
Expected Yield 70-90%50-70%

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different ligands for the palladium-catalyzed reaction or different copper sources and ligands for the Ullmann condensation. The choice of base and solvent can also have a significant impact. For the N-unsubstituted substrate, a stronger base might be required to facilitate deprotonation.

  • Side Reactions: Incomplete conversion or the formation of side products may occur. For the Buchwald-Hartwig reaction, dimerization of the starting material can be a side reaction. Optimizing the catalyst and ligand loading can help to minimize this.

  • Reaction Stalls: If the reaction stalls, ensure that the reagents and solvent are anhydrous and that the reaction is maintained under a strict inert atmosphere. The quality of the catalyst is also critical.

Conclusion

The intramolecular cyclization of methyl 2-(2-amino-3-bromophenyl)acetate to 4-bromoindolin-2-one is a key transformation for accessing a versatile synthetic intermediate. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation provide viable routes to this important scaffold. The choice of method will depend on the specific requirements of the synthesis, including desired yield, reaction time, and cost considerations. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully perform this valuable transformation.

References

  • An Efficient Approach for 3,3-Disubstituted Oxindoles Synthesis: Aryl Iodine Catalyzed Intramolecular C-N Bond Oxidative Cross-Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • An Efficient Approach for 3,3-Disubstituted Oxindoles Synthesis: Aryl Iodine Catalyzed Intramolecular C-N Bond Oxid
  • Synthesis of Oxindoles via Intramolecular Enantioselective α-Aryl
  • Buchwald-Hartwig Amin
  • Oxindole synthesis. Organic Chemistry Portal.
  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. PMC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald-Hartwig amination reaction of iodobenzene with aniline...
  • Ullmann reaction. Wikipedia.
  • Ullmann Reaction. Organic Chemistry Portal.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
  • Intramolecular Cycliz
  • Ullmann Coupling & other Cu C
  • An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. PMC.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light.
  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Semantic Scholar.
  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimin
  • Palladium(0)
  • Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. PubMed.
  • A process for the preparation of oxindole derivatives.
  • Approaches of intramolecular C–N cross-coupling: synthesis of fused N-heterocycles. Wiley Online Library.
  • Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository.
  • Oxindole compounds, solvent-free synthesis and use thereof.
  • SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. Karolinska Institutet.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Ullmann condens
  • One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cycliz
  • Protocol for the synthesis of N-Alkyl bromomaleimide linkers. PMC.
  • Heterocycle Synthesis via Direct C-H/N-H Coupling. PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals.
  • First C-H Activation Route to Oxindoles using Copper C
  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Chemistry Portal.
  • Cu(I)
  • Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry.
  • Synthesis of 4-substituted imino-4H-benzo[d][9][10] thiazin-2-amines via palladium-catalysed isocyanide insertion in 2-bromophenylthioureas. RSC Publishing.

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines.
  • Copper-Catalyzed 1,4-Aminohydroxylation and Aminothiolation of 1,3-Dienes by Carbonyl-Assisted Migr
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Copper-catalyzed borylative multi-component synthesis of quaternary α-amino esters. The University of Manchester.
  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][9][10]oxazines by intramolecular Hiyama coupling. Chemical Science.

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Technical Guide: Selective Hydrolysis of Methyl 2-(2-amino-3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the selective hydrolysis of methyl 2-(2-amino-3-bromophenyl)acetate.

Part 1: Executive Summary & Mechanistic Analysis

The "Oxindole Trap"

The hydrolysis of methyl 2-(2-amino-3-bromophenyl)acetate (Compound 1 ) presents a specific chemoselective challenge known as the "Oxindole Trap." While standard ester hydrolysis conditions are generally straightforward, ortho-aminophenylacetic acid derivatives possess an intramolecular nucleophile (the amine) positioned perfectly to attack the activated carbonyl of the ester or the resulting acid.

Upon hydrolysis, the target product, 2-(2-amino-3-bromophenyl)acetic acid (Compound 2) , is thermodynamically prone to rapid dehydration and cyclization to form 7-bromooxindole (7-bromoindolin-2-one, Compound 3) .

  • If your goal is the open-chain acid: You must isolate the product as a stable salt (Lithium carboxylate or Hydrochloride). Isolation of the neutral free acid often results in spontaneous lactamization.

  • If your goal is the oxindole: Hydrolysis followed by acidification and heating is the most efficient route.

Mechanistic Pathway & Control Points

The following diagram illustrates the competition between stable salt formation and irreversible cyclization.

HydrolysisPathways Ester Methyl 2-(2-amino-3-bromophenyl)acetate (Starting Material) LiSalt Lithium Carboxylate Salt (Stable in Base) Ester->LiSalt LiOH, THF/H2O (Saponification) HClSalt Hydrochloride Salt (Stable Solid) Ester->HClSalt Conc. HCl, Heat FreeAcid Free Amino Acid (Transient/Unstable) LiSalt->FreeAcid Acidification to pH 4-5 LiSalt->HClSalt Excess HCl (pH < 1) FreeAcid->HClSalt HCl gas/Ether Oxindole 7-Bromooxindole (Thermodynamic Sink) FreeAcid->Oxindole Spontaneous Cyclization (-H2O)

Caption: Mechanistic bifurcation during hydrolysis. The neutral free acid is the danger zone for cyclization.

Part 2: Reagent Selection Guide

Reagent SystemRoleProsCons
LiOH / THF / H₂O Primary Recommendation Mildest conditions; generates stable Lithium carboxylate; avoids protonating the amine (keeping it nucleophilic but protecting the carbonyl as a carboxylate).Requires careful pH adjustment during workup to avoid the "isoelectric danger zone."
NaOH / MeOH Alternative BaseCheaper than LiOH; effective for scale-up.Sodium salts are often less soluble in organic solvents used for subsequent couplings.
HCl (6N) / Dioxane Acid HydrolysisDirectly forms the stable HCl salt if water is removed via lyophilization.Heating in acid can drive cyclization if the ammonium salt deprotonates even slightly; harsh on other functional groups.
Ba(OH)₂ Sensitive SubstratesAllows precipitation of the Barium salt; very mild.Removal of Barium requires sulfate treatment; poor solubility.

Part 3: Experimental Protocols

Protocol A: Mild Saponification to Isolate the Lithium Salt (Recommended)

Use this protocol if the acid is an intermediate for a subsequent coupling reaction (e.g., amide coupling).

Reagents:

  • Methyl 2-(2-amino-3-bromophenyl)acetate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the methyl ester in 10 mL of THF. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve LiOH·H₂O (2.5 equiv) in 5 mL of water. Add this aqueous solution dropwise to the THF solution over 5 minutes.

    • Note: The 3-bromo substituent creates steric bulk; the reaction may be slower than unsubstituted analogs.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The ester spot should disappear. The product will remain near the baseline in standard organic solvents due to its ionic nature.

  • Workup (Crucial):

    • Do NOT acidify to neutral pH.

    • Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove THF.

    • The remaining aqueous residue contains the Lithium 2-(2-amino-3-bromophenyl)acetate.

    • Isolation: Lyophilize (freeze-dry) the aqueous residue directly. This yields the crude Lithium salt as a white/off-white powder.

  • Usage: Use this salt directly in coupling reactions (e.g., with HATU/EDC) by adding 1.0 equiv of HCl (e.g., 4M in Dioxane) during the coupling step to liberate the acid in situ, minimizing the time the free acid exists in solution.

Protocol B: Isolation of the Hydrochloride Salt

Use this protocol if you need a stable solid for storage or characterization.

Reagents:

  • Methyl 2-(2-amino-3-bromophenyl)acetate

  • 6N Hydrochloric Acid (HCl)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ester in 1,4-dioxane (5 mL/g). Add 6N HCl (10 equiv).

  • Heating: Heat the mixture to 60°C for 2–3 hours.

    • Warning: Do not reflux aggressively, as high heat can force the ammonium salt to cyclize to the oxindole.

  • Concentration: Concentrate the mixture to dryness under high vacuum.

  • Trituration: Add diethyl ether or acetonitrile to the residue and sonicate. The 2-(2-amino-3-bromophenyl)acetic acid hydrochloride should precipitate as a solid.

  • Filtration: Filter the solid under argon (hygroscopic). Wash with cold ether.

  • Storage: Store at -20°C. Ensure the container is strictly anhydrous. Moisture will cause "autocatalytic" cyclization to the oxindole.

Protocol C: Intentional Cyclization to 7-Bromooxindole

If your analysis shows the "acid" is converting to a new spot, it is likely this compound. This protocol ensures complete conversion for reference standard preparation.

  • Hydrolyze the ester using 6N HCl at reflux (100°C) for 4 hours.

  • Cool to room temperature.

  • Adjust pH to ~7 with NaOH. The oxindole (7-bromoindolin-2-one) will precipitate.

  • Filter and recrystallize from Ethanol/Water.

Part 4: Quality Control & Troubleshooting

Analytical Data Summary
CompoundExpected StateKey Stability Note
Methyl Ester Oil/Low-melt solidStable.
Free Acid Solid (Transient)Unstable. Cyclizes to oxindole in solution or upon melting.
HCl Salt White SolidStable if kept dry. Hydrolysis of the salt in water regenerates the risk of cyclization.
7-Bromooxindole Crystalline SolidVery Stable. Distinct NMR shift (Amide NH vs Amine NH2).
Troubleshooting Table
ObservationDiagnosisSolution
Product is insoluble in organic solvents (DCM, EtOAc). You likely have the Zwitterion or Salt form.Do not extract. Evaporate aqueous phase or use n-Butanol for extraction.
LC-MS shows Mass [M-18]. Loss of water indicates Cyclization (Oxindole formation).You acidified the reaction too early or heated the free acid. Use Protocol A (Lithium Salt).
Reaction is slow. Steric hindrance from 3-Bromo group.Increase LiOH equivalents to 4.0 and warm to 40°C. Do not exceed 50°C.

Part 5: References

  • Santa Cruz Biotechnology. 2-Amino-2-(3-bromophenyl)acetic acid (Alpha-amino isomer reference). Retrieved from

  • ChemicalBook. Synthesis of Methyl 2-(2-bromophenyl)acetate and related derivatives. Retrieved from

  • Sigma-Aldrich. Properties and Stability of (2-Aminophenyl)acetic acid. Retrieved from

  • PubChem. 2-Aminophenylacetic acid - Compound Summary (CID 583776).[1] Retrieved from

  • Organic Chemistry Portal. Synthesis of Oxindoles and Indazoles from 2-amino-aryl derivatives. Retrieved from

  • BenchChem. Technical Guide to Amino-Phenylacetic Acid Derivatives. Retrieved from

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Application Note: Modular Synthesis of Nepafenac Analogs via Carbonylative Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It deviates from standard templates to focus on the strategic divergence enabled by bromo-phenylacetate intermediates, specifically designed for generating libraries of Nepafenac analogs.

Executive Summary & Strategic Rationale

The Challenge: The commercial synthesis of Nepafenac (Nevanac®) typically relies on the Gassman reaction or the Sommelet-Hauser rearrangement of 2-aminobenzophenone derivatives [1]. While efficient for manufacturing the parent drug, these routes are chemically rigid. Modifying the benzoyl ring requires synthesizing a new benzophenone precursor from scratch for every single analog, creating a bottleneck in Structure-Activity Relationship (SAR) studies.

The Solution: This protocol utilizes a bromo-phenylacetate intermediate as a "universal scaffold." By shifting the installation of the benzoyl group to a late-stage palladium-catalyzed carbonylative coupling, researchers can generate diverse libraries of analogs simply by swapping the aryl boronic acid partner.

Mechanism of Action Context: Nepafenac is a prodrug hydrolyzed intraocularly to amfenac , a potent COX-1/COX-2 inhibitor. Analogs targeting the benzoyl ring can modulate lipophilicity (corneal penetration) and COX-isozyme selectivity.

Retrosynthetic Logic & Pathway Visualization

The strategy hinges on the Methyl 2-amino-3-bromophenylacetate (3) scaffold. This intermediate contains the essential phenylacetate tail and the aniline amine, with a bromine "handle" at the C3 position ready for diversification.

G Target Nepafenac Analogs (Target Library) Amidation Ammonolysis (Amide Formation) Amidation->Target Coupling Pd-Catalyzed Carbonylative Coupling (Divergent Step) Coupling->Amidation Scaffold Methyl 2-amino-3-bromophenylacetate (Universal Scaffold) Scaffold->Coupling Boronic Aryl Boronic Acids (Analog Generator) Boronic->Coupling + CO Source Precursor Methyl 2-aminophenylacetate Precursor->Scaffold Regioselective Bromination

Figure 1: Retrosynthetic strategy emphasizing the late-stage divergence enabled by the bromo-phenylacetate scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Methyl 2-amino-3-bromophenylacetate)

Objective: To install a bromine atom at the C3 position of the phenylacetate core with high regioselectivity.

  • Reagents: Methyl 2-aminophenylacetate, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Principle: The amino group is a strong ortho/para director. Since the para position (relative to amine) is sterically accessible, low-temperature control is required to favor the ortho (C3) bromination, or a blocking/deprotection strategy may be employed. However, direct bromination is often feasible with careful stoichiometry.

Step-by-Step:

  • Dissolution: Dissolve methyl 2-aminophenylacetate (10.0 mmol) in ACN (50 mL) in a round-bottom flask. Cool to 0°C.

  • Bromination: Add NBS (10.5 mmol) portion-wise over 30 minutes. The slow addition prevents over-bromination.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Quench with saturated aqueous sodium thiosulfate (20 mL) to neutralize unreacted bromine species.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

    • Target Yield: 75-85%

    • Validation: ¹H NMR should show a characteristic pattern for 1,2,3-trisubstituted benzene.

Protocol B: The Divergent Step (Carbonylative Suzuki-Miyaura Coupling)

Objective: To install the benzoyl group using Carbon Monoxide (CO) insertion. Safety Note: This protocol uses Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO source to avoid handling toxic CO gas cylinders in a standard fume hood.

  • Reagents: Scaffold (from Protocol A), Aryl Boronic Acid (Analog specific), Pd(OAc)₂, Xantphos, Mo(CO)₆, DBU, 1,4-Dioxane.

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine:

    • Methyl 2-amino-3-bromophenylacetate (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (1.5 equiv, e.g., Phenylboronic acid for Nepafenac, or 4-F-Phenylboronic acid for analogs)

    • Pd(OAc)₂ (5 mol%)

    • Xantphos (10 mol%) - Ligand choice is critical for CO insertion vs. direct coupling.

    • Mo(CO)₆ (1.0 equiv) - Acts as the CO source.

    • DBU (3.0 equiv) - Base.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL). Degas with Argon for 5 minutes.

  • Activation: Seal the vessel immediately. Heat to 100°C for 1-2 hours (or microwave at 110°C for 20 min).

    • Mechanism:[1][2][3][4][5] The Pd inserts into the Ar-Br bond, CO inserts to form an acyl-Pd complex, which then undergoes transmetallation with the boronic acid.

  • Workup: Cool to RT. Filter through a Celite pad (rinse with EtOAc).

  • Purification: Concentrate and purify via flash chromatography.

    • Result: Methyl 2-amino-3-benzoylphenylacetate (or analog).

Protocol C: Ammonolysis to Final Amide

Objective: Convert the methyl ester to the primary amide (Nepafenac analog).

Step-by-Step:

  • Reaction: Dissolve the keto-ester (from Protocol B) in 7N Ammonia in Methanol (10 mL per mmol).

  • Conditions: Seal and stir at RT for 12-24 hours. (Heating to 50°C may be required for sterically hindered analogs).

  • Isolation: Concentrate the solvent in vacuo.

  • Recrystallization: Recrystallize from Isopropanol/Water to obtain the high-purity solid.

Data Analysis & Validation

Yield Comparison: Commercial vs. Modular Route
MetricCommercial (Gassman) RouteModular (Bromo-Phenylacetate) Route
Step Count (to Analog) High (Linear synthesis per analog)Low (Convergent)
Diversity Potential Low (Requires new benzophenone start)High (Late-stage coupling)
Overall Yield 40-60%50-70% (Step-dependent)
Safety Profile Uses t-BuOCl (unstable)Uses Mo(CO)₆ (Solid CO source)
Analytical Specifications (Nepafenac Reference)
  • HPLC Purity: >99.5% (Reverse Phase C18, ACN/Water + 0.1% Formic Acid).

  • ¹H NMR (DMSO-d6): δ 7.9-7.3 (m, aromatic H), 7.1 (br s, NH₂), 3.4 (s, CH₂-CO).

  • Mass Spec: [M+H]⁺ = 255.11 (for Nepafenac).

Reaction Workflow Diagram

Workflow Start Scaffold (Ar-Br) Mix Mix: Pd(OAc)2 + Xantphos Mo(CO)6 + Boronic Acid Start->Mix Heat Heat: 100°C, 2h (CO Insertion) Mix->Heat Activation Workup Filter & Purify (Keto-Ester) Heat->Workup Transmetallation Final Ammonolysis (Final Analog) Workup->Final NH3/MeOH

Figure 2: Experimental workflow for the Carbonylative Suzuki coupling sequence.

References

  • Walsh, D. A., et al. (1984). "Antiinflammatory agents.[1][2][3][6][7] 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues." Journal of Medicinal Chemistry, 27(11), 1379–1388. Link

  • Beller, M., et al. (2010). "Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids." Chemical Society Reviews, 39, 1679-1702. Link

  • Medichem, S.A. (2009). "Process for the preparation of Nepafenac." U.S. Patent Application 2009/0312575.[8] Link

  • Wu, X. F., et al. (2011). "Molybdenum Hexacarbonyl as a Solid Carbon Monoxide Source in Carbonylation Reactions." Angewandte Chemie International Edition, 50(11), 2562-2566. Link

  • Gilead Sciences, Inc. (2014). "Synthesis of Phenylacetate Derivatives." World Intellectual Property Organization, WO20140207769. Link

Sources

Troubleshooting & Optimization

Purification methods for methyl 2-(2-amino-3-bromophenyl)acetate crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of methyl 2-(2-amino-3-bromophenyl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring high purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling the crude product from the synthesis of methyl 2-(2-amino-3-bromophenyl)acetate.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, typical impurities include unreacted starting materials, over-brominated side products (e.g., dibromo-anilines), regioisomers, and hydrolysis of the methyl ester to the corresponding carboxylic acid. Additionally, anilines as a class of compounds are susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight byproducts.[1]

Q2: My crude product is a dark brown or black oil. What is the first step to clean it up?

A2: Dark coloration is almost always due to oxidized, polymeric aniline impurities.[1] Before attempting chromatographic purification, a bulk purification and decolorization step is highly recommended. An acid-base liquid-liquid extraction can effectively separate the basic product from neutral impurities. For persistent color, treatment with activated carbon during a recrystallization step is a standard and effective method.[1][2]

Q3: Can I purify this compound without using column chromatography?

A3: While column chromatography is the most robust method for achieving high purity, it may not always be necessary, depending on your purity requirements. A combination of acid-base extraction followed by recrystallization can often yield a product of sufficient purity (>95%) for many applications. However, for separating closely related isomers or achieving the highest purity levels (>99%), chromatography is indispensable.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: The amino group in your compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing, irreversible adsorption, and on-column degradation. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your chromatography eluent.[1] This deactivates the acidic sites on the silica, leading to sharper peaks and improved recovery.

Purification Strategy Decision Guide

The choice of purification strategy depends on the initial purity of the crude mixture and the desired final purity. This decision tree provides a general guide.

G crude Crude Reaction Mixture assess Assess Crude Purity (TLC, ¹H NMR) crude->assess high_imp High Impurity Load or Baseline Material on TLC assess->high_imp High low_imp Low Impurity Load & Well-Separated TLC Spots assess->low_imp Low extraction Acid-Base Extraction (Protocol 1) high_imp->extraction column Silica Gel Chromatography (Protocol 2) low_imp->column extraction->column is_colored Is Product Discolored? column->is_colored recryst Recrystallization (Protocol 3) pure Pure Product (>99%) recryst->pure charcoal Charcoal Treatment (Optional, during Recrystallization) charcoal->recryst is_colored->recryst No is_colored->charcoal Yes

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This guide is formatted to help you quickly diagnose and solve specific issues encountered during purification.

Problem Potential Cause(s) Recommended Solution(s)
Column Chromatography: Severe Peak Tailing or No Elution 1. Acid-Base Interaction: The basic amino group is interacting strongly with acidic silanol groups on the silica gel.[1] 2. Poor Solubility: The sample is not fully soluble in the mobile phase.1. Add a Basic Modifier: Supplement your eluent (e.g., Hexane/Ethyl Acetate) with 0.5-1% triethylamine (TEA) to mask the active silanol sites.[1] 2. Change Loading Method: Dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) to load onto the column, ensuring it is well-adsorbed to a small amount of silica before loading.
Recrystallization: Product "Oils Out" Instead of Forming Crystals 1. High Impurity Level: Impurities are depressing the melting point of your compound. 2. Inappropriate Solvent: The boiling point of the recrystallization solvent is higher than the melting point of your compound.[1] 3. Solution is Supersaturated: The concentration of the solute is too high.1. Pre-Purify: Perform an acid-base extraction or a quick chromatographic plug to remove the bulk of impurities before attempting recrystallization. 2. Change Solvent: Select a solvent or solvent system with a lower boiling point.[1] 3. Adjust Concentration: Re-heat the solution to dissolve the oil, then add more of the hot solvent to reduce saturation before allowing it to cool slowly.[1]
Final Product is Still Yellow or Brown 1. Oxidized Impurities: Trace amounts of colored oxidation byproducts are co-eluting or co-crystallizing with your product. 2. Residual Bromine: If the synthesis involved elemental bromine, trace amounts may remain.1. Activated Carbon Treatment: During recrystallization, dissolve the product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal, hold at temperature for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[1][2] 2. Reductive Quench: During the aqueous workup, wash the organic layer with a dilute solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any residual bromine.[3]
Low Overall Yield After Purification 1. Irreversible Adsorption: The product is sticking permanently to the silica gel column. 2. Premature Crystallization: The product crystallized during a hot filtration step. 3. Loss During Extractions: The pH of the aqueous layers was not optimal, leading to incomplete extraction of the product.1. Use TEA: Always use triethylamine in your eluent for column chromatography of this compound. 2. Ensure Hot Filtration: Use pre-heated glassware (funnel, receiving flask) and add a small excess of hot solvent before filtering to prevent the solution from cooling and crystallizing prematurely. 3. Verify pH: Use pH paper to ensure the aqueous layer is acidic (pH < 2) before separating the organic layer, and basic (pH > 9) before back-extracting your product.
Detailed Purification Protocols
Protocol 1: Bulk Purification via Acid-Base Liquid-Liquid Extraction

This method is ideal for removing non-basic organic impurities and is a highly recommended first step for very crude mixtures.

G start 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) wash 2. Transfer to Separatory Funnel & Wash with 1M HCl (aq.) start->wash separate 3. Separate Layers wash->separate org_layer Organic Layer: Contains Neutral Impurities (e.g., byproducts, starting materials) separate->org_layer Upper Layer aq_layer Aqueous Layer: Contains Protonated Product (R-NH₃⁺Cl⁻) separate->aq_layer Lower Layer discard Discard org_layer->discard basify 4. Basify Aqueous Layer (add sat. NaHCO₃ until pH > 9) aq_layer->basify extract 5. Extract with Fresh EtOAc (3x) basify->extract dry 6. Combine Organic Layers, Dry (Na₂SO₄), Filter, and Concentrate extract->dry end Partially Purified Product dry->end

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting volume is 10 mL of solvent per 1 gram of crude material.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Allow the layers to fully separate. The protonated amine product will be in the lower aqueous layer. Drain and collect the aqueous layer.

  • To ensure complete extraction, you can wash the remaining organic layer with another portion of 1 M HCl. Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.[4]

  • Cool the combined aqueous layers in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 2 M sodium hydroxide (NaOH) with stirring until the pH is greater than 9 (verify with pH paper). This neutralizes the amine salt, making it soluble in organic solvents again.

  • Extract the product from the basified aqueous solution with three portions of fresh ethyl acetate.

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: High-Purity Purification via Flash Column Chromatography

This is the definitive method for achieving high purity and separating closely related compounds.

Table 1: Recommended Column Chromatography Parameters

ParameterRecommended Starting ConditionOptimization & Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds. Provides a good balance of resolution and flow rate.
Mobile Phase (Eluent) Gradient: 5% to 40% Ethyl Acetate in HexaneStart with a low polarity to elute non-polar impurities, then gradually increase polarity to elute the product. The exact gradient should be developed based on TLC analysis.
Eluent Modifier Add 0.5% Triethylamine (TEA) to the mixed eluentCrucial Step: TEA is a basic amine that deactivates acidic silanol sites on the silica, preventing strong adsorption and tailing of your basic product.[1] This leads to sharper peaks and better recovery.
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of DCM, add silica gel (approx. 2x the mass of the product), concentrate to a free-flowing powder, and load this powder onto the top of the column. This results in a more concentrated starting band and better separation.

Step-by-Step Methodology:

  • Prepare the eluent by mixing the appropriate volumes of hexane, ethyl acetate, and triethylamine.

  • Pack a glass chromatography column with silica gel slurried in a low-polarity starting eluent (e.g., 5% EtOAc/Hexane + 0.5% TEA).

  • Load the sample onto the column using the dry loading method described in the table above.

  • Run the column, collecting fractions. Start with the low-polarity eluent and gradually increase the percentage of ethyl acetate.

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Protocol 3: Final Polishing via Recrystallization

If your purified product is a solid, recrystallization is an excellent final step to remove trace impurities and obtain crystalline material.[5]

Table 2: Potential Recrystallization Solvents

Solvent / SystemRationaleProcedure
Ethyl Acetate / Hexanes A two-solvent system that offers high tunability. The product should be soluble in the polar solvent (EtOAc) and insoluble in the non-polar anti-solvent (Hexanes).[6]Dissolve the compound in a minimal amount of hot ethyl acetate. While hot, add hexanes dropwise until the solution just begins to turn cloudy. Add a drop or two of hot EtOAc to clarify, then allow to cool slowly.[7]
Ethanol / Water A common system for moderately polar compounds. The product should be soluble in ethanol but not in water.Dissolve the compound in a minimal amount of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Re-heat to clarify if necessary, then cool slowly.[2]
Toluene A single-solvent option. Good for aromatic compounds. The product should be significantly more soluble in hot toluene than in cold toluene.Dissolve the compound in a minimal amount of boiling toluene. If colored impurities are present, this is a good point to add activated charcoal. Filter the hot solution and allow it to cool slowly to room temperature, then in an ice bath.[2]

Step-by-Step Methodology:

  • In an Erlenmeyer flask, add the solid product and a small amount of the chosen solvent.

  • Heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Add more solvent in small portions until the solid is just completely dissolved.[5]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[5]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Allow the crystals to dry completely under vacuum to remove all traces of solvent.

References
  • US3072662A - Separation of aromatic amines using alkylene carbonates - Google Patents.
  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. Available at: [Link]

  • Simple recrystallization method for obtaining pure compound (natural product)? - ResearchGate. Available at: [Link]

  • Recrystallization - Single Solvent - University of Toronto. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu - ScienceDirect. Available at: [Link]

  • Supporting Information - Organic Letters. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • The synthesis of p-bromoaniline using aniline as the starting material. - Liskon Biological. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. Available at: [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Methyl 2-(2-amino-3-bromophenyl)acetate Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the crystallization of methyl 2-(2-amino-3-bromophenyl)acetate. As a critical intermediate in many drug development pathways, achieving a crystalline form with the desired purity, yield, and physical characteristics is paramount. The final crystallization step significantly impacts the active pharmaceutical ingredient's (API) stability, bioavailability, and processability.[1][2][3] This guide provides in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of solvent selection and crystallization optimization for this specific molecule.

Our approach is grounded in fundamental scientific principles and field-proven methodologies to ensure you can develop a robust and reproducible crystallization process. This document will cover solvent screening strategies, troubleshooting common issues like oiling out and polymorphism, and provide detailed experimental protocols.

Core Principles of Solvent Selection

The ideal solvent for crystallization must satisfy a specific set of criteria, primarily based on the solubility profile of the compound.[4][5] For methyl 2-(2-amino-3-bromophenyl)acetate, a suitable solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5] This temperature-dependent solubility is the driving force for crystallization upon cooling.[6]

Key Solvent Characteristics:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[4]

  • Inertness: The solvent must not react chemically with the solute.[6]

  • Impurity Rejection: Impurities should remain dissolved in the mother liquor or be insoluble in the hot solvent.

  • Crystal Morphology: The solvent influences the shape and size of the crystals, which affects filtration and drying.

  • Safety and Environment: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

  • Volatility: The solvent should be volatile enough for easy removal from the final crystalline product.[6]

Based on the structure of methyl 2-(2-amino-3-bromophenyl)acetate (containing an aromatic amine, a bromo substituent, and a methyl ester), its polarity is moderate. A preliminary screening should therefore include solvents from various classes, such as alcohols, esters, ketones, and aromatic hydrocarbons.

Table 1: Suggested Solvents for Initial Screening
Solvent ClassExample SolventsBoiling Point (°C)Polarity (Relative)Rationale for Inclusion
Alcohols Isopropanol, Ethanol, Methanol82, 78, 65HighPotential for hydrogen bonding with the amino group.
Esters Ethyl Acetate77Medium"Like dissolves like" principle with the ester functional group.
Ketones Acetone, Methyl Ethyl Ketone (MEK)56, 80MediumGood general-purpose solvents for moderately polar compounds.
Aromatic Hydrocarbons Toluene111LowMay provide good solubility at high temperatures for aromatic compounds.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)80Low-MediumA more environmentally friendly ether alternative.
Nitriles Acetonitrile82HighA polar aprotic solvent that can offer a different selectivity.

Troubleshooting and FAQs

This section addresses common problems encountered during the crystallization of methyl 2-(2-amino-3-bromophenyl)acetate in a question-and-answer format.

FAQ 1: How do I perform an initial solvent screen?

Answer: A systematic approach is crucial. The goal is to quickly identify a small number of promising solvent systems for further optimization.

Protocol: Small-Scale Solubility Test
  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent from Table 1 dropwise, vortexing after each addition. Observe if the solid dissolves immediately. An ideal solvent will not dissolve the compound readily at room temperature.[7]

  • Heating: If the compound is insoluble at room temperature, gently heat the vial (e.g., in a heated sand bath or on a hot plate) towards the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.

  • Observation: A good solvent will show significant crystal formation upon cooling. A poor solvent will either show no precipitation (compound is too soluble) or the compound will "crash out" as a fine powder (compound is not soluble enough).[5]

FAQ 2: My compound "oiled out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is highly supersaturated or when the melting point of the solid is low relative to the solvent's boiling point.[8]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (10-20% more volume) to reduce the supersaturation level.[8][9]

  • Slow Down Cooling: Cool the solution much more slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with glass wool.[8] Very slow cooling provides more time for molecules to arrange themselves into an ordered crystal lattice.

  • Change Solvents: The chosen solvent may be too good. Try a solvent in which the compound has slightly lower solubility at high temperatures.

  • Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) to induce crystallization.[10] This is a powerful technique for controlling crystal size.[1][11]

Diagram: Troubleshooting "Oiling Out"

Below is a decision tree to guide your response when you observe oiling out.

G start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success! check_crystals->success Yes fail Still Oiling Out check_crystals->fail No change_solvent Change Solvent System (e.g., use anti-solvent) fail->change_solvent

Caption: Decision tree for troubleshooting oiling out.

FAQ 3: No crystals are forming, even after cooling in an ice bath. What's wrong?

Answer: This is a common issue that usually points to one of two problems: either the solution is not sufficiently supersaturated, or nucleation has not been initiated.[8]

Troubleshooting Steps:

  • Too Much Solvent: This is the most frequent cause.[8] If you suspect too much solvent was used, you can gently boil off a portion of it to increase the concentration and then attempt to cool again.[9]

  • Induce Nucleation (Seeding): If you have a pure crystal of your compound, add a tiny speck (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth.[8][12]

  • Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[8][9]

  • Cool to a Lower Temperature: If an ice bath isn't sufficient, consider using a dry ice/acetone bath for even lower temperatures, but be mindful that very rapid cooling can lead to small crystals or powder.[9]

FAQ 4: How do I know if I have a new polymorph? What is polymorphism?

Answer: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[13][14] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[1][13] This is critically important in the pharmaceutical industry, as an unintended polymorphic transformation can affect a drug's efficacy and shelf life.[13][15]

Identifying Polymorphism:

  • Observation: Different crystallization conditions (e.g., different solvents, cooling rates) producing crystals with different habits (e.g., needles vs. plates) can be an initial sign of polymorphism.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is a key technique. Different polymorphs will typically have different melting points and may show solid-state transitions upon heating.[16][17]

  • X-Ray Powder Diffraction (XRPD): This is the definitive method for identifying polymorphs. Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific structure.[15][18][19]

If you suspect you have a new polymorph, it is essential to characterize it fully using techniques like DSC and XRPD to understand its properties and stability relative to other known forms.[16][18]

Diagram: Solvent Screening Workflow

This diagram outlines the general workflow for selecting and optimizing a crystallization solvent.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification start Define Solvent List (Based on Polarity) solubility_test Small-Scale Solubility Tests (Hot/Cold) start->solubility_test classify Classify Solvents: Good / Bad / Anti-Solvent solubility_test->classify optimize Optimize Cooling Profile & Concentration classify->optimize anti_solvent Test Anti-Solvent Addition (If Needed) optimize->anti_solvent If single solvent is suboptimal characterize Characterize Crystals (Purity, Yield, Form) optimize->characterize anti_solvent->characterize scale_up Scale-Up Confirmation Batch characterize->scale_up final_spec Finalize Protocol & Set Specifications scale_up->final_spec end Robust Process Defined final_spec->end

Caption: General workflow for crystallization solvent selection.

Experimental Protocol: Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique for compounds that are highly soluble in many solvents or for controlling particle size.[1][11] The principle is to dissolve the compound in a "good" solvent and then induce precipitation by adding a miscible "anti-solvent" in which the compound is insoluble.[10][20]

Objective: To obtain high-purity crystals of methyl 2-(2-amino-3-bromophenyl)acetate with a controlled particle size.

Materials:

  • Crude methyl 2-(2-amino-3-bromophenyl)acetate

  • "Good" Solvent (e.g., Isopropanol - to be confirmed by screening)

  • "Anti-Solvent" (e.g., Heptane or Water - to be confirmed by screening)

  • Crystallization vessel with overhead stirring

  • Addition funnel or syringe pump

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of hot isopropanol (or another suitable "good" solvent) to form a saturated or near-saturated solution.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Setup: Transfer the clear solution to the crystallization vessel and begin moderate agitation. Maintain the temperature of the solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., heptane) to the solution via an addition funnel or syringe pump. The rate of addition is a critical parameter; a slower addition rate generally leads to larger crystals.[12]

  • Monitor for Nucleation: Observe the solution for the onset of cloudiness (nucleation). This is the point of supersaturation where crystals begin to form.

  • Hold and Cool: Once nucleation is established, you may hold the slurry at the current temperature for a period (e.g., 1 hour) to allow for crystal growth before proceeding with a slow cooling ramp to a lower temperature (e.g., 0-5 °C) to maximize yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent mixture or the anti-solvent, and dry under vacuum.

References

  • Title: Pharmaceutical Crystallization in drug development Source: Syrris URL
  • Title: Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification Source: IntechOpen URL
  • Title: Hansen Solubility Parameter System Source: DuPont Technical Information URL
  • Title: 12.
  • Title: Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Source: Pharmaceutical Sciences URL
  • Title: Antisolvent Crystallization Source: Chalmers University of Technology URL
  • Title: Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review Source: Beni-Suef University Journal of Basic and Applied Sciences URL
  • Title: Guide for crystallization Source: Université de Rennes URL
  • Title: 3.
  • Title: Troubleshooting Common Issues with Crystallizer Machines Source: Zhanghua Dryer URL
  • Title: Crystallization of Active Pharmaceutical Ingredients Source: VxP Pharma URL
  • Title: Crystallization by Antisolvent Addition and Cooling Source: SciSpace URL
  • Title: “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” Source: International Journal of Pharmaceutical and Bio-Medical Science URL
  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL
  • Title: POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS Source: Jagiellonian Centre for Innovation URL
  • Title: Crystal polymorphism Source: Wikipedia URL
  • Title: HSP for Beginners Source: Hansen Solubility Parameters URL
  • Title: Finding the best solvent for recrystallisation student sheet Source: Royal Society of Chemistry URL
  • Title: Solvent Selection for Crystallization Source: Scribd URL
  • Title: Antisolvent Crystallization (ASC)
  • Title: Hansen Solubility Parameters 2000.
  • Title: How complementary techniques boost XRPD in solid form analysis Source: Malvern Panalytical URL
  • Title: Three-Step Mechanism of Antisolvent Crystallization Source: ACS Publications URL
  • Title: Characterization of Carbamazepine-Nicatinamide Cocrystal Polymorphs with Rapid Heating DSC and XRPD Source: ACS Publications URL
  • Title: Problems with Recrystallisations Source: University of York, Department of Chemistry URL
  • Title: SOP: CRYSTALLIZATION Source: University of Cape Town, Department of Chemistry URL
  • Title: Chemistry Crystallization Source: SATHEE URL
  • Title: Common Challenges in Industrial Crystallization and How to Overcome Them Source: AZoM URL
  • Title: X-ray Powder Diffraction in Solid Form Screening and Selection Source: American Pharmaceutical Review URL
  • Source: U.S.
  • Title: 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD)
  • Title: Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability Source: Longdom Publishing URL
  • Title: Characterization and Evaluation of Amorphous Solid Dispersion (ASD)
  • Title: Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104)
  • Title: From form to function: Crystallization of active pharmaceutical ingredients Source: AIChE Journal URL

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Validation & Comparative

Part 1: Predicted Fragmentation Pathway of Methyl 2-(2-amino-3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 2-(2-amino-3-bromophenyl)acetate: A Comparative Analysis for Structural Elucidation

In the landscape of pharmaceutical synthesis and drug development, the unambiguous structural confirmation of intermediates is paramount. Methyl 2-(2-amino-3-bromophenyl)acetate, a substituted phenylacetate derivative, serves as a crucial building block for more complex molecules. Its precise characterization is essential for ensuring reaction success, purity, and the ultimate safety and efficacy of the final active pharmaceutical ingredient. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a cornerstone analytical technique for this purpose, providing both retention time for separation and a unique fragmentation "fingerprint" for identification.

This guide, designed for researchers and drug development professionals, offers a detailed, predictive analysis of the EI mass spectrometry fragmentation pattern of methyl 2-(2-amino-3-bromophenyl)acetate. We will delve into the mechanistic rationale behind the expected cleavages, drawing from established principles of mass spectrometry. Furthermore, we will provide a comparative analysis against its structural isomers to highlight how subtle positional changes manifest in distinguishable mass spectra, a critical consideration in process chemistry and quality control. Finally, a comprehensive, field-proven experimental protocol for acquiring high-quality GC-MS data is presented.

The fragmentation of an organic molecule under high-energy Electron Ionization (typically 70 eV) is not a random process. It is governed by the relative stability of the resulting radical cations and neutral losses, with cleavages preferentially occurring at points that yield the most stabilized fragment ions. The structure of methyl 2-(2-amino-3-bromophenyl)acetate contains several key functional groups—an aromatic ring, a bromine atom, a primary amine, and a methyl ester—each directing the fragmentation in a predictable manner.

The Molecular Ion (M•+):

Upon ionization, the molecule loses an electron to form the molecular ion (M•+). The molecular weight of methyl 2-(2-amino-3-bromophenyl)acetate (C₉H₁₀BrNO₂) is 243.09 g/mol . A key diagnostic feature will be the presence of a pair of peaks for any bromine-containing fragment.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[2] This results in a characteristic M•+ and M+2•+ isotopic pattern with a roughly 1:1 intensity ratio, immediately confirming the presence of a single bromine atom in the ion.[3]

Primary Fragmentation Pathways:

The initial fragmentation of the molecular ion is expected to follow several competing pathways, driven by the functional groups present:

  • Loss of the Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[4][5] Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (mass 31) and the formation of a highly stable acylium ion. This fragment is expected to be prominent in the spectrum.

  • Loss of the Carbomethoxy Group (•COOCH₃): Alpha-cleavage next to the aromatic ring, leading to the loss of the entire methyl acetate side chain as a radical (mass 59), is another highly probable event.[4] The resulting 2-amino-3-bromobenzyl cation is stabilized by the aromatic system.

  • Alpha-Cleavage (Amine-directed): The presence of the amino group, a powerful electron-donating group, can facilitate the cleavage of the C-C bond adjacent to it.[6][7] In this case, this pathway is identical to the loss of the carbomethoxy group, reinforcing the likelihood of this fragmentation.

Secondary Fragmentation:

The primary fragment ions can undergo further fragmentation to yield smaller ions, providing additional structural information:

  • Decarbonylation: The acylium ion formed by the loss of the methoxy radical can subsequently lose a neutral molecule of carbon monoxide (CO, mass 28) to form a new cation.[8] This is a very common process for acylium ions.

  • Loss of Bromine: The bromine atom can be lost as a radical (•Br) from various fragments, leading to peaks that are 79 and 81 m/z units lighter than their parent ions.

Summary of Predicted Major Fragments:

The following table summarizes the key ions anticipated in the EI mass spectrum of methyl 2-(2-amino-3-bromophenyl)acetate.

Predicted m/zIon Structure/FormulaFragmentation PathwayPredicted Relative Abundance
243/245[C₉H₁₀BrNO₂]•+Molecular Ion (M•+)Moderate
212/214[C₉H₇BrNO]⁺Loss of •OCH₃ (M - 31)High
184/186[C₈H₇BrN]•+Loss of •COOCH₃ (M - 59)High
184/186[C₈H₇BrO]⁺Loss of CO from m/z 212/214Moderate
105[C₇H₆N]⁺Loss of H and Br from m/z 184/186Moderate
77[C₆H₅]⁺Fragmentation of the aromatic ringLow

Predicted Fragmentation Pathway Diagram:

G M M•+ (m/z 243/245) [C₉H₁₀BrNO₂]•+ F1 [M - 31]+ (m/z 212/214) Acylium Ion M->F1 - •OCH₃ F2 [M - 59]+ (m/z 184/186) Benzyl Cation M->F2 - •COOCH₃ F3 [F1 - 28]+ (m/z 184/186) F1->F3 - CO F4 [F2 - 80]+ (m/z 105) F2->F4 - HBr G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample (~1 mg) Dissolve Dissolve in Solvent (1 mL) Weigh->Dissolve Vial Transfer to Autosampler Vial Dissolve->Vial Inject Inject 1 µL into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-350) Ionize->Detect Acquire Acquire Data Detect->Acquire Process Process Spectrum (Background Subtraction) Acquire->Process Analyze Analyze Fragmentation & Compare Process->Analyze

Sources

HPLC Retention Time Guide: Methyl 2-(2-amino-3-bromophenyl)acetate vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the HPLC retention behavior of Methyl 2-(2-amino-3-bromophenyl)acetate versus its critical process impurities. It is designed for analytical chemists and process development scientists optimizing the synthesis of 7-bromoindole derivatives and NSAID intermediates (e.g., Bromfenac analogs).

Executive Summary & Chemical Context

Methyl 2-(2-amino-3-bromophenyl)acetate is a high-value intermediate used primarily in the synthesis of 7-bromoindole and 7-bromooxindole scaffolds, which are precursors for kinase inhibitors (e.g., Rucaparib analogs) and NSAIDs.

The critical quality attribute (CQA) for this intermediate is the absence of:

  • Hydrolysis products: 2-(2-amino-3-bromophenyl)acetic acid.

  • Cyclization byproducts: 7-bromoindolin-2-one (7-bromooxindole).

  • Regioisomers: 4-bromo or 5-bromo analogs derived from impure starting aniline.

This guide defines a robust Reverse-Phase HPLC (RP-HPLC) method to separate the hydrophobic ester target from its more polar hydrolytic and cyclized impurities.

Analytical Method Development Strategy

To achieve baseline separation, the method must suppress the ionization of the residual carboxylic acid impurities while maintaining a sharp peak shape for the basic aniline moiety.

Core Method Parameters
  • Stationary Phase: C18 (Octadecylsilyl), End-capped. High carbon load recommended (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18).

  • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.5). Acidic pH is critical to protonate the amine (-NH3+), preventing silanol tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 254 nm (Primary) and 220 nm (Sensitive).

Why This Works (Mechanistic Insight)
  • The Target (Ester): Moderately hydrophobic (LogP ~2.5). Retains well on C18.

  • Impurity A (Acid): Highly polar (LogP ~1.5). Elutes early (low

    
    ).
    
  • Impurity B (Oxindole): Formed by intramolecular lactamization. More polar than the ester due to the amide bond but less polar than the free acid. Elutes in the middle region.

Comparative Retention Data

The following data represents typical retention characteristics under the defined gradient conditions.

Experimental Conditions
  • Column: C18, 150 x 4.6 mm, 5 µm[1][2][3]

  • Flow Rate: 1.0 mL/min[1]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Temperature: 30°C

Table 1: Relative Retention Time (RRT) Profile
Compound NameStructure TypePolarity (Predicted LogP)Typical RT (min)RRT (Relative to Target)Separation Mechanism
Acid Impurity (2-amino-3-bromophenylacetic acid)Free Acid / ZwitterionLow (~1.5)4.2 - 4.80.45 Rapid elution due to ionized carboxylate/polar nature.
Oxindole Impurity (7-bromoindolin-2-one)Cyclic Amide (Lactam)Medium (~1.9)7.5 - 8.20.78 Hydrogen bonding reduces retention vs. ester.
Target Molecule (Methyl 2-(2-amino-3-bromophenyl)acetate)Methyl EsterHigh (~2.5)9.8 - 10.5 1.00 Hydrophobic interaction of methyl ester + bromo-phenyl ring.
Nitro Precursor (Methyl 2-(2-nitro-3-bromophenyl)acetate)Nitro-EsterVery High (~2.8)12.5 - 13.51.28 Lack of ionized amine increases hydrophobicity significantly.

Note: The "Nitro Precursor" appears only if the synthesis involves reduction of a nitro-phenylacetate intermediate.

Impurity Formation & Control Pathways

Understanding when these impurities form is as critical as detecting them. The diagram below illustrates the degradation and cyclization pathways that necessitate this HPLC method.

ImpurityPathways Start Starting Material (2-Nitro-3-bromophenylacetate) Target TARGET MOLECULE Methyl 2-(2-amino-3-bromophenyl)acetate (RT: ~10.0 min) Start->Target Reduction (Fe/HCl or H2/Pd) AcidImp Impurity A (Hydrolysis) Free Acid (RT: ~4.5 min) Target->AcidImp Hydrolysis (H2O / pH > 7) LactamImp Impurity B (Cyclization) 7-Bromooxindole (RT: ~7.8 min) Target->LactamImp Cyclization (Heat / Acid)

Figure 1: Degradation and cyclization pathways. The target ester is unstable in basic aqueous conditions (hydrolysis) and under high heat (cyclization to oxindole).

Detailed Experimental Protocol

To replicate these results, follow this step-by-step method validation protocol.

Step 1: Solution Preparation
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Stock: Dissolve 10 mg of Target Ester in 10 mL Diluent (1000 ppm).

  • Impurity Spiking: Spike Impurity A and Impurity B at 0.5% level (5 µg/mL) relative to the target to verify sensitivity (LOQ).

Step 2: Chromatographic Setup
  • Column Equilibration: Flush column with 90% Mobile Phase A for 20 minutes prior to injection.

  • Injection Sequence:

    • Blank (Diluent) - Verify no carryover.

    • System Suitability Solution (Mix of Target + Impurities) - Check Resolution.

    • Sample Injection.[1][4]

Step 3: System Suitability Criteria

For a valid run, ensure the following:

  • Resolution (Rs): > 2.0 between Impurity B (Oxindole) and Target Ester.

  • Tailing Factor (T): < 1.5 for the Target peak (indicates successful amine protonation).

  • % RSD: < 2.0% for retention time over 5 replicate injections.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing on Target Silanol interaction with amine.Add 0.1% Triethylamine (TEA) to Mobile Phase A or increase buffer concentration.
Co-elution of Impurity B & Target Insufficient gradient slope.Hold the gradient at 30% B for 5 minutes to flatten the elution profile in the mid-region.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (10-20% ACN) if injecting large volumes (>10 µL).

References

  • Bromfenac Sodium Impurity Profiling:Development and validation of RP-HPLC methods for Bromfenac and its related substances.

    • Source:

  • Indole Synthesis Intermediates:Synthesis of 7-bromoindole via oxindole intermediates.

    • Source:

  • HPLC Retention of Amino Acid Esters:Hydrophobicity indices and retention times of amino acid esters on C18.

    • Source:

Sources

A Comparative Guide to TLC Visualization Methods for Methyl 2-(2-amino-3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in synthetic chemistry and drug development, Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring and purity assessment. The choice of an appropriate visualization method is critical for obtaining accurate and reliable results. This guide provides an in-depth comparison of various TLC visualization techniques for methyl 2-(2-amino-3-bromophenyl)acetate, a compound featuring a primary aromatic amine, an ester, and a halogenated aromatic ring. We will explore the underlying principles, provide detailed protocols, and compare the performance of each method to empower researchers to make informed decisions.

Understanding the Analyte: Key Functional Groups

Methyl 2-(2-amino-3-bromophenyl)acetate possesses three key structural features that dictate the most effective TLC visualization strategies:

  • Aromatic Ring: The phenyl ring is a strong chromophore, making it inherently active under short-wave ultraviolet (UV) light.

  • Primary Aromatic Amine (-NH2): This group is highly specific for certain chemical stains, most notably ninhydrin, and can also be oxidized.

  • Ester (-COOCH3): While not highly reactive towards common stains, it contributes to the overall polarity of the molecule.

The presence of these groups allows for a multi-faceted approach to visualization, starting with non-destructive methods and proceeding to more specific, destructive chemical stains.

Method 1: Ultraviolet (UV) Light (254 nm)

UV visualization is the most common, non-destructive first step in TLC analysis.[1] It is particularly effective for aromatic and conjugated compounds.[2]

Principle of Detection

Commercial TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows bright green under short-wave UV light (254 nm).[1] Compounds that absorb UV light at this wavelength, such as the aromatic ring in our target molecule, will quench this fluorescence and appear as dark spots against the bright green background.[3] This phenomenon is often referred to as UV shadowing.

Experimental Protocol
  • After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp.[4]

  • Observe the plate for dark spots. Safety Note: Never look directly into the UV lamp, as it can cause serious eye damage.[5]

  • Lightly circle any visible spots with a pencil, as they will disappear once the UV light is removed.[4]

  • This method is non-destructive, meaning the plate can be subsequently stained using other chemical methods.[1]

TLC_UV_Workflow cluster_workflow UV Visualization Workflow Develop_Plate 1. Develop & Dry TLC Plate Place_UV 2. Place Under UV Lamp (254 nm) Develop_Plate->Place_UV Non-destructive Observe 3. Observe Dark Spots Place_UV->Observe Circle_Spots 4. Circle Spots with Pencil Observe->Circle_Spots Proceed 5. Proceed to Chemical Staining (Optional) Circle_Spots->Proceed

Caption: Workflow for non-destructive TLC visualization using UV light.

Method 2: Iodine (I₂) Vapor

Iodine is a widely used, semi-destructive general stain that visualizes a broad range of organic compounds.[6]

Principle of Detection

Iodine vapor has a high affinity for many organic compounds, forming colored complexes.[4] It readily adsorbs onto the surface of the analyte spots, rendering them visible as yellow-brown spots on a lighter background.[1] This interaction is particularly effective for aromatic compounds.[7] The staining is reversible, as the iodine will eventually sublime off the plate, causing the spots to fade.[4]

Experimental Protocol
  • Prepare an iodine chamber by placing a few crystals of solid iodine in a sealed TLC chamber or a jar with a lid. Adding powdered silica gel can help create a more uniform vapor environment.[4]

  • Place the developed, dried TLC plate into the chamber using forceps and seal it.[1]

  • Allow the plate to remain in the chamber until yellow-brown spots appear and reach sufficient intensity. This can take anywhere from a few seconds to several minutes.[4]

  • Remove the plate and immediately circle the spots with a pencil, as they will fade over time.[1]

TLC_Iodine_Workflow cluster_workflow Iodine Vapor Staining Workflow Develop_Plate 1. Develop & Dry TLC Plate Place_Iodine 2. Place in Iodine Chamber Develop_Plate->Place_Iodine Semi-destructive Observe 3. Wait for Brown Spots to Appear Place_Iodine->Observe Circle_Spots 4. Remove & Circle Spots Promptly Observe->Circle_Spots

Caption: Workflow for semi-destructive TLC visualization using an iodine chamber.

Method 3: Potassium Permanganate (KMnO₄) Stain

The potassium permanganate stain is a powerful destructive method that is excellent for visualizing compounds with functional groups that can be oxidized, such as amines and even the alkyl side chain of the aromatic ring.[8]

Principle of Detection

This method relies on an oxidation-reduction reaction. Potassium permanganate (MnO₄⁻), which has a deep purple color, acts as a strong oxidizing agent. It reacts with oxidizable functional groups on the analyte, during which it is reduced to manganese dioxide (MnO₂), a brown solid.[9] This results in the appearance of yellow to brown spots on a purple or pink background. Over time or with excessive heating, the background will also fade to yellow/brown, so timely observation is key.

Experimental Protocol
  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.[8] Store the solution in a dark bottle.

  • After developing and drying the TLC plate, quickly dip it into the KMnO₄ solution using forceps.

  • Remove the plate and wipe the excess stain from the back with a paper towel.

  • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow, tan, or brown spots against the purple background.[10] Be careful not to overheat, as this will turn the entire plate brown.[4]

TLC_KMnO4_Workflow cluster_workflow KMnO₄ Staining Workflow Develop_Plate 1. Develop & Dry TLC Plate Dip_Stain 2. Dip in KMnO₄ Solution Develop_Plate->Dip_Stain Destructive Wipe_Dry 3. Wipe Excess Stain Dip_Stain->Wipe_Dry Heat 4. Gently Heat with Heat Gun Wipe_Dry->Heat Observe 5. Observe Yellow/Brown Spots Heat->Observe

Caption: Workflow for destructive TLC visualization using potassium permanganate stain.

Method 4: Ninhydrin Stain

Ninhydrin is a highly specific and sensitive staining agent for primary and secondary amines, making it an ideal choice for visualizing methyl 2-(2-amino-3-bromophenyl)acetate.[11]

Principle of Detection

Ninhydrin reacts with the primary amine functional group of the analyte in a two-step process. The reaction, upon heating, produces a highly conjugated molecule known as Ruhemann's purple, which is intensely colored. This makes the visualization extremely sensitive, allowing for the detection of very small amounts of the amine-containing compound.

Experimental Protocol
  • Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[11]

  • After developing and drying the TLC plate, dip it into the ninhydrin solution or spray it evenly with the reagent.

  • Carefully heat the plate with a heat gun until colored spots appear. Primary amines typically yield a characteristic deep purple or pink color.[9]

TLC_Ninhydrin_Workflow cluster_workflow Ninhydrin Staining Workflow Develop_Plate 1. Develop & Dry TLC Plate Apply_Stain 2. Dip or Spray with Ninhydrin Develop_Plate->Apply_Stain Destructive Heat 3. Gently Heat with Heat Gun Apply_Stain->Heat Observe 4. Observe Purple/Pink Spots Heat->Observe

Caption: Workflow for specific detection of amines using ninhydrin stain.

Comparative Performance Summary

The choice of visualization method depends on the specific requirements of the analysis, such as the need for sample recovery or the desire for high sensitivity and specificity.

Visualization MethodPrincipleTarget Group(s)SensitivitySpecificityReversibilityTypical Appearance
UV Light (254 nm) UV absorption/fluorescence quenchingAromatic rings, conjugated systemsModerateLowNon-destructiveDark spots on green background
Iodine (I₂) Vapor Complexation / AdsorptionGeneral, especially aromaticsModerateLowSemi-destructive (fades)Yellow-brown spots
KMnO₄ Stain OxidationAmines, Alkenes, Alcohols, etc.HighLow-ModerateDestructiveYellow-brown spots on purple
Ninhydrin Stain Chemical reaction (forms Ruhemann's purple)Primary/Secondary AminesVery HighHigh (for amines)DestructivePurple/pink spots

Conclusion and Recommendations

For routine monitoring of reactions involving methyl 2-(2-amino-3-bromophenyl)acetate , a two-step visualization process is recommended for comprehensive analysis:

  • Initial Screening with UV Light: Always begin with UV visualization. It is fast, non-destructive, and effectively detects the aromatic nature of the starting material, intermediates, and products.[1][3]

  • Specific Confirmation with Ninhydrin: Following UV analysis, use a ninhydrin stain. Its high sensitivity and specificity for the primary amine provide unambiguous confirmation of the presence of the target compound and can help distinguish it from other UV-active, non-amine impurities.[9][11]

While iodine and potassium permanganate are excellent general-purpose stains, ninhydrin offers superior specificity for this particular analyte. By combining a non-destructive physical method with a highly specific chemical method, researchers can achieve a robust and reliable TLC analysis, ensuring the integrity of their synthetic and purification workflows.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.